molecular formula C9H10N4O2S B098833 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide CAS No. 17103-46-7

4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide

Cat. No. B098833
CAS RN: 17103-46-7
M. Wt: 238.27 g/mol
InChI Key: ZAUMCYWSLMNGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide, also known as AIS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base regulation and respiration. Additionally, this compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the activity of certain enzymes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied and optimized, making it a well-characterized compound for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. One area of research is its potential use as a cancer therapy, either alone or in combination with other drugs. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammation and pain. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, new synthesis methods could be developed to improve the efficiency and scalability of this compound production.

Synthesis Methods

The synthesis of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with imidazole in the presence of a reducing agent such as iron powder or stannous chloride. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been extensively studied and optimized, and can be easily scaled up for large-scale production.

properties

CAS RN

17103-46-7

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-6H,10H2,(H2,11,12,13)

InChI Key

ZAUMCYWSLMNGTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2

synonyms

Benzenesulfonamide, 4-amino-N-1H-imidazol-2-yl- (9CI)

Origin of Product

United States

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